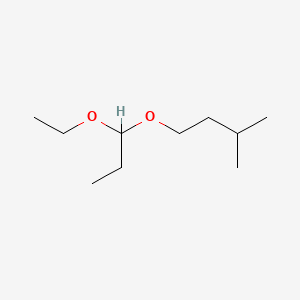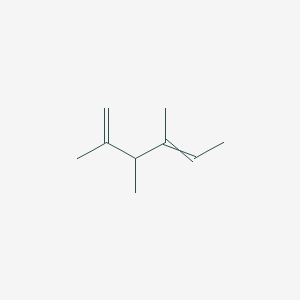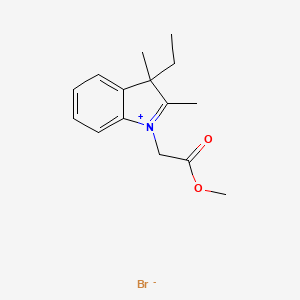![molecular formula C11H9LiS B14261762 Lithium [(naphthalen-1-yl)sulfanyl]methanide CAS No. 184877-52-9](/img/structure/B14261762.png)
Lithium [(naphthalen-1-yl)sulfanyl]methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium [(naphthalen-1-yl)sulfanyl]methanide is an organolithium compound that has garnered attention in the field of synthetic chemistry. This compound is known for its unique reactivity and potential applications in various domains, including organic synthesis and materials science. It is characterized by the presence of a lithium atom bonded to a naphthalen-1-yl sulfanyl group, which imparts distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium [(naphthalen-1-yl)sulfanyl]methanide typically involves the reaction of metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a dark green solution, indicating the formation of the desired compound .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters could enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium [(naphthalen-1-yl)sulfanyl]methanide undergoes various types of chemical reactions, including:
Reduction: The compound acts as a strong reducing agent due to the presence of the lithium atom, which can donate electrons to other molecules.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenated compounds, electrophiles, and proton sources. The reactions are typically carried out in anhydrous solvents such as THF or DME to maintain the reactivity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield reduced organic compounds, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Applications De Recherche Scientifique
Lithium [(naphthalen-1-yl)sulfanyl]methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is explored for its potential in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies:
Mécanisme D'action
The mechanism of action of lithium [(naphthalen-1-yl)sulfanyl]methanide involves the transfer of electrons from the lithium atom to other molecules, facilitating reduction and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic properties of the naphthalen-1-yl sulfanyl group, which stabilizes the negative charge on the lithium atom. This stabilization enhances the compound’s ability to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium naphthalene: Similar in structure but lacks the sulfanyl group, making it less reactive in certain types of reactions.
Sodium naphthalene: Similar reactivity but with sodium instead of lithium, resulting in different solubility and reactivity profiles.
Potassium naphthalene: Another related compound with potassium, exhibiting distinct reactivity due to the larger ionic radius of potassium.
Uniqueness
Lithium [(naphthalen-1-yl)sulfanyl]methanide is unique due to the presence of the sulfanyl group, which imparts additional reactivity and stability compared to other naphthalene-based organolithium compounds. This uniqueness makes it a valuable reagent in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
184877-52-9 |
|---|---|
Formule moléculaire |
C11H9LiS |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
lithium;1-methanidylsulfanylnaphthalene |
InChI |
InChI=1S/C11H9S.Li/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H2;/q-1;+1 |
Clé InChI |
DRMBITHTRKJKTH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]SC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


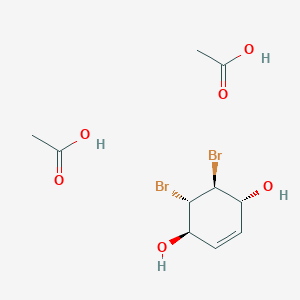
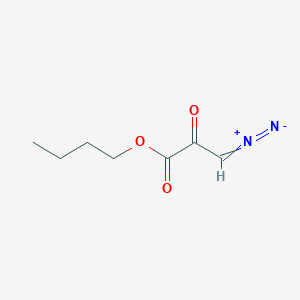




![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
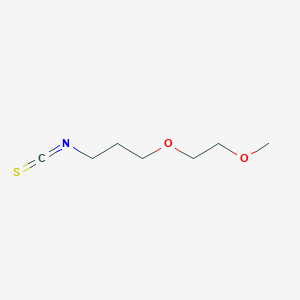
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
